(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate
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Overview
Description
(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a combination of functional groups, including a carboxylate ester, a piperazine ring, and a trifluoromethyl-substituted aromatic ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with piperazine to yield ethyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate.
Alkylation: The next step involves the alkylation of the piperazine derivative with 1,2-dibromoethane to introduce the ethyl group, forming ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate.
Addition of (E)-but-2-enedioic Acid: Finally, the compound is reacted with (E)-but-2-enedioic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and trifluoromethyl group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another ester with a different aromatic ring structure.
Sulfur Compounds: Compounds with sulfur atoms that exhibit different chemical properties.
Uniqueness
(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate is unique due to its combination of a trifluoromethyl-substituted aromatic ring and a piperazine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
65274-77-3 |
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Molecular Formula |
C28H37F3N4O10 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29F3N4O2.2C4H4O4/c1-2-29-19(28)27-14-10-25(11-15-27)7-6-24-8-12-26(13-9-24)18-5-3-4-17(16-18)20(21,22)23;2*5-3(6)1-2-4(7)8/h3-5,16H,2,6-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
ZZHVLBILNBYYEV-LVEZLNDCSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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